molecular formula C9H13BrClN B6253173 2-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride CAS No. 215797-64-1

2-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B6253173
CAS No.: 215797-64-1
M. Wt: 250.6
InChI Key:
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Description

2-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13BrClN and a molecular weight of 250.56 . It is also known by the synonym 4-Bromo-3-methylbenzeneethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BrN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 . This code provides a specific representation of the molecular structure of the compound.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride involves the reaction of 4-bromo-3-methylbenzaldehyde with nitroethane to form 2-(4-bromo-3-methylphenyl)nitroethane, which is then reduced to 2-(4-bromo-3-methylphenyl)ethan-1-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-bromo-3-methylbenzaldehyde", "nitroethane", "sodium borohydride", "ethanol", "concentrated hydrochloric acid", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-bromo-3-methylbenzaldehyde (1.0 g, 4.5 mmol) and nitroethane (0.5 mL, 7.5 mmol) in ethanol (10 mL) and add a catalytic amount of piperidine. Heat the mixture at reflux for 12 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium borohydride (0.5 g, 13.2 mmol) in small portions. Stir the mixture for 2 hours at room temperature.", "Step 3: Quench the reaction by adding water (10 mL) and extract the product with diethyl ether (3 x 10 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-(4-bromo-3-methylphenyl)nitroethane as a yellow oil (yield: 80%).", "Step 4: Dissolve 2-(4-bromo-3-methylphenyl)nitroethane (0.5 g, 1.8 mmol) in ethanol (10 mL) and add a catalytic amount of palladium on carbon. Hydrogenate the mixture at room temperature and atmospheric pressure for 2 hours.", "Step 5: Filter the mixture through celite and evaporate the solvent under reduced pressure to obtain 2-(4-bromo-3-methylphenyl)ethan-1-amine as a yellow oil (yield: 70%).", "Step 6: Dissolve 2-(4-bromo-3-methylphenyl)ethan-1-amine (0.5 g, 2.2 mmol) in concentrated hydrochloric acid (10 mL) and stir the mixture at room temperature for 2 hours.", "Step 7: Evaporate the solvent under reduced pressure and dry the residue under vacuum to obtain 2-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride as a white solid (yield: 90%)." ] }

CAS No.

215797-64-1

Molecular Formula

C9H13BrClN

Molecular Weight

250.6

Purity

95

Origin of Product

United States

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